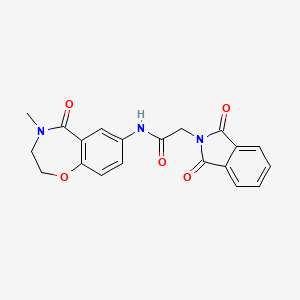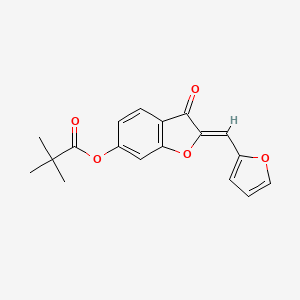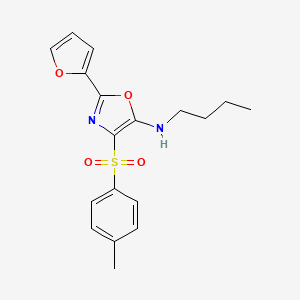![molecular formula C23H30BrNO2S B2655283 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 477890-25-8](/img/structure/B2655283.png)
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a pentylcyclohexyl group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide typically involves a Suzuki coupling reaction. This reaction uses 1,8-diiodo-10-methoxyanthracene and 1-bromo-4-(4-pentylcyclohexyl)benzene as starting materials. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of sodium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction is a well-established method in industrial organic synthesis due to its efficiency and scalability. The reaction conditions, including the choice of catalyst and base, can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide primarily undergoes substitution reactions, particularly in the context of Suzuki coupling. This reaction involves the formation of carbon-carbon bonds between the brominated aromatic ring and other organic groups.
Common Reagents and Conditions
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
Base: Sodium carbonate
Solvent: Typically, an organic solvent like toluene or ethanol is used.
Major Products
The major products of these reactions are typically biaryl compounds, which are formed through the coupling of the brominated aromatic ring with another aromatic or aliphatic group.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide is primarily based on its ability to participate in substitution reactions. The bromine atom in the compound is a key reactive site, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
This compound is unique due to its specific combination of a brominated aromatic ring and a pentylcyclohexyl group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Propiedades
IUPAC Name |
4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrNO2S/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-14-22(15-11-20)25-28(26,27)23-16-12-21(24)13-17-23/h10-19,25H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAROLDCEWOISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)
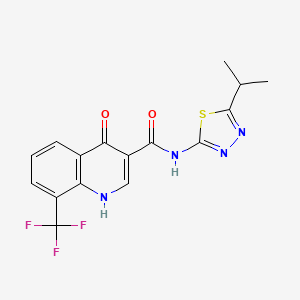
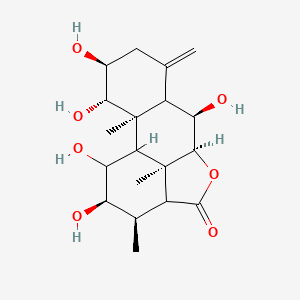
![3-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2655203.png)
![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)
![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)


![2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2655211.png)
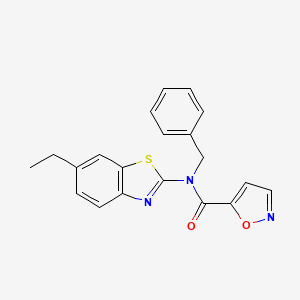
![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
